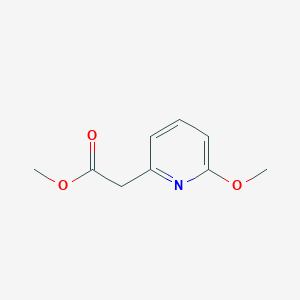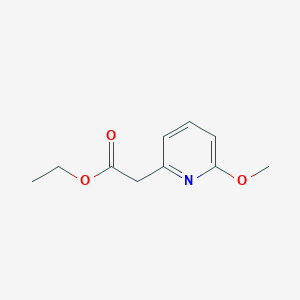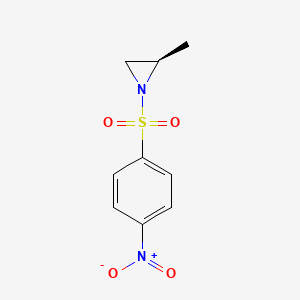
(R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine is a chemical compound with the molecular formula C9H10N2O4S It is a member of the aziridine family, characterized by a three-membered nitrogen-containing ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of (R)-2-methylaziridine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactivity with various biological molecules allows researchers to gain insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound may act as an electrophile, reacting with nucleophiles to form new products. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound of (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine, aziridine itself is a three-membered ring containing nitrogen.
Sulfonyl Aziridines: Other aziridines with different substituents on the nitrogen atom or the ring structure.
Nitro Compounds: Compounds containing the nitro group, such as nitrobenzene and nitroalkanes.
Uniqueness: this compound is unique due to its specific combination of the methyl group, nitro group, and sulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(2R)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIIZQGCWXJFM-PVSHWOEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
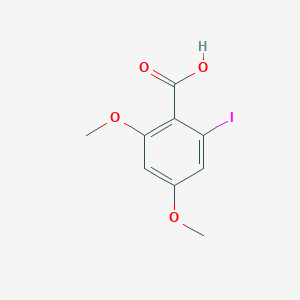
![1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B8052978.png)
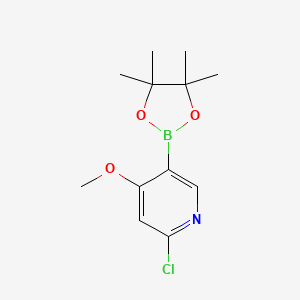
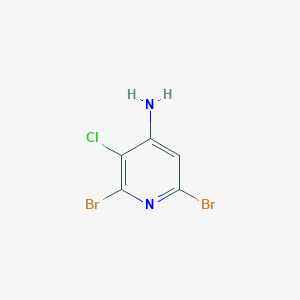
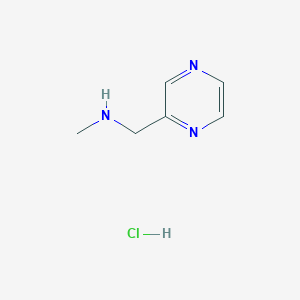
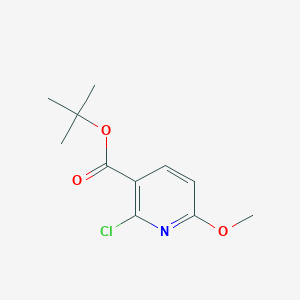

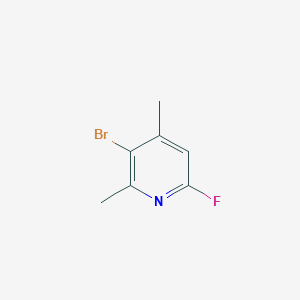
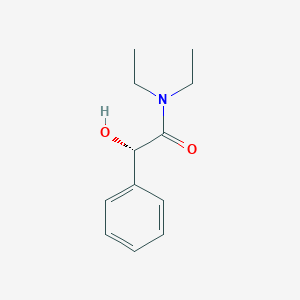
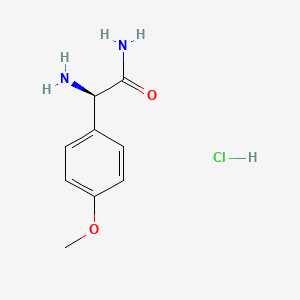
![5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8053047.png)
![(3S)-3-{4-[7-(Aminocarbonyl)-2H-indazol-2-yl]phenyl}piperidinium 4-methylbenzenesulfonate](/img/structure/B8053069.png)
